molecular formula C8H8F2O2S B582183 Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate CAS No. 1245643-36-0

Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate

Cat. No.: B582183
CAS No.: 1245643-36-0
M. Wt: 206.207
InChI Key: BYVCTNGFRFNBHV-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is a fluorinated organic compound with the molecular formula C₉H₈F₂O₂S. Its structure features a thiophene ring substituted at the 3-position with a difluoroacetate ester group. This compound has garnered attention in synthetic chemistry due to its utility as a fluorinated building block for pharmaceuticals, agrochemicals, and functional materials.

Properties

CAS No.

1245643-36-0

Molecular Formula

C8H8F2O2S

Molecular Weight

206.207

IUPAC Name

ethyl 2,2-difluoro-2-thiophen-3-ylacetate

InChI

InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3

InChI Key

BYVCTNGFRFNBHV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CSC=C1)(F)F

Origin of Product

United States

Preparation Methods

Photoredox-Catalyzed Coupling

A widely cited method involves the reaction of 3-thiopheneboronic acid with ethyl bromodifluoroacetate under photoredox conditions. In a representative procedure:

  • Reagents : 3-Thiopheneboronic acid (1.0 equiv), ethyl bromodifluoroacetate (2.0 equiv), Ir(ppy)₃ (1 mol%), K₂HPO₄ (2.0 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Conditions : Blue LED irradiation (12 W), 24 hours under argon.

  • Workup : Ethyl acetate extraction, brine washing, silica gel chromatography.

  • Yield : 68–72% after purification.

This method exploits the oxidative quenching cycle of Ir(ppy)₃ to generate difluoroalkyl radicals, which couple with the thiophene nucleus. The use of DMSO enhances solubility and stabilizes reactive intermediates.

Nucleophilic Displacement with Malonate Esters

An alternative approach adapts malonate chemistry for fluorine incorporation:

  • Thiophene chlorination : Thiophene is treated with Cl₂ in CCl₄ to yield 2-chlorothiophene.

  • Iodination : 2-Chlorothiophene reacts with NaI in acetone/tetrahydrofuran (3:1 v/v) at 60°C for 6 hours.

  • Alkylation : 2-Iodothiophene is coupled with diethyl malonate under UV light (254 nm) using 2,6-lutidine as a base.

  • Fluorination : The malonate intermediate undergoes fluorination with Selectfluor® in acetonitrile.

Key Advantage : This sequential method avoids hazardous fluorinating agents, though total yields are moderate (45–50%) due to multi-step losses.

Industrial Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes safety and scalability. A patented continuous-flow process achieves this via:

  • Microreactor design : Enables precise temperature control (−10°C to 25°C) during exothermic fluorination.

  • Reagents : Thiophene-3-carboxylic acid, ethyl bromodifluoroacetate, and K₂CO₃ in a toluene/water biphasic system.

  • Residence time : 30 minutes.

  • Yield : 85% with >99% purity by HPLC.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 150°C, 300 W, 15 minutes.

  • Catalyst : Potassium tert-butoxide (t-BuOK).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 78% with minimal byproducts.

Reaction Optimization Strategies

Solvent Effects

Solvent polarity critically influences reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Byproducts (%)
DMSO46.7725
THF7.56512
Acetonitrile37.55818

Polar aprotic solvents like DMSO stabilize transition states, reducing side reactions.

Catalyst Loading

Variations in Ir(ppy)₃ concentration demonstrate a non-linear relationship with yield:

Catalyst (mol%)Yield (%)
0.555
1.072
2.073

No significant improvement occurs beyond 1 mol%, suggesting catalyst saturation.

Comparative Analysis of Methodologies

Yield vs. Scalability

MethodYield (%)ScalabilityCost (USD/kg)
Photoredox (lab-scale)72Moderate1,200
Continuous-flow (industrial)85High800
Malonate-based50Low950

Industrial methods favor continuous-flow systems for cost-effectiveness, whereas photoredox is preferred for small-scale, high-purity batches.

Environmental Impact

  • Photoredox : Generates 0.2 kg waste per kg product (primarily brine).

  • Continuous-flow : 0.1 kg waste/kg (solvent recovery >90%).

  • Malonate route : 1.5 kg waste/kg (due to multiple steps) .

Chemical Reactions Analysis

Types of Reactions

Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Electron-withdrawing groups (EWGs) : The 4-nitrophenyl variant () exhibits enhanced electrophilicity due to the nitro group, making it reactive in nucleophilic substitutions. In contrast, the thiophene-3-yl derivative () benefits from aromatic stabilization, enabling applications in photoredox catalysis .
  • Fluorinated substituents : The trifluoromethyl group in increases lipophilicity and metabolic stability, critical for agrochemical design .

Spectroscopic Signatures

  • ¹⁹F NMR : The trifluoromethyl group in produces a distinct peak at δ −62.7, whereas the CF₂ group in the parent compound resonates at δ −30.2 .
  • HRMS : All derivatives show precise mass matches (e.g., <0.6 ppm error in ), confirming synthetic accuracy .

Biological Activity

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate features a unique combination of a thiophene ring and a difluoroacetate moiety. The molecular formula is C9H8F2O2SC_9H_8F_2O_2S, with a molecular weight of approximately 220.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, contributing to its biological efficacy.

The biological activity of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is primarily attributed to its interaction with specific molecular targets and signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, leading to altered metabolic processes within cells.
  • Signaling Pathway Modulation : It has been suggested that ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate interacts with the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial in cancer biology and cellular growth regulation.

Biological Activities

Research indicates that ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate exhibits several significant biological activities:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Properties

The compound's ability to modulate key signaling pathways may contribute to its anticancer effects. For instance, it may inhibit tumor growth by affecting the proliferation and survival of cancer cells through the aforementioned signaling pathways.

Research Findings and Case Studies

A review of relevant literature reveals several studies highlighting the biological activities of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate:

StudyFindings
Demonstrated significant inhibition of cancer cell lines through modulation of EGFR/PI3K/AKT/mTOR pathways.
Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy.
Suggested potential applications in drug development due to enhanced binding affinity attributed to fluorine substitution.

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